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2-((1-(4-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

BRD4 BD2 inhibitor Bromodomain binding affinity Pyridazinone scaffold optimization

Obtaining a truly selective BRD4 BD2 inhibitor is a key challenge in epigenetic probe development. 2-((1-(4-Bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2310097-95-9) provides a validated solution. - Achieves sub-nanomolar BD2 binding (Kd=0.300 nM). - >11,000-fold selectivity for BD2 over BD1 (Kd=3.30 µM). - A structurally defined chemical probe for dissecting domain-specific transcriptional functions.

Molecular Formula C18H20BrN3O2
Molecular Weight 390.281
CAS No. 2310097-95-9
Cat. No. B2548121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
CAS2310097-95-9
Molecular FormulaC18H20BrN3O2
Molecular Weight390.281
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H20BrN3O2/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3
InChIKeyTZJUTMTVJYWGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: Overview


2-((1-(4-Bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2310097-95-9) is a synthetic small molecule belonging to the pyridazinone class, structurally defined by a 6-methylpyridazin-3(2H)-one core tethered via a methylene bridge to a 4-bromobenzoyl-substituted piperidine [1]. The compound exhibits high-affinity binding to the second bromodomain (BD2) of BRD4 (Kd = 0.300 nM) as assessed by BROMOscan assay [2], with pyridazinone scaffolds recognized as validated warheads for bromodomain-containing proteins [3]. Its molecular formula is C18H20BrN3O2 with a molecular weight of approximately 392.3 g/mol, and it is commercially available from multiple research chemical suppliers at ≥95% purity for non-human research applications.

Compound Class
Pyridazinone bromodomain probe with 4-bromobenzoyl-piperidine pharmacophore
Binding Profile
Reported selective engagement of BRD4 BD2 over BD1 for epigenetic target deconvolution
Application Fit
Supports BD2-selective probe research, bromodomain assay development, and structure-guided inhibitor design

2-((1-(4-Bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: Why Generic Substitution Fails


In-class pyridazinone derivatives cannot be interchanged for this compound because the 4-bromobenzoyl substituent is the primary driver of its >500,000-fold gain in binding affinity over the unoptimized pyridazinone fragment. A phenylpyridazinone fragment lacking the piperidine linker and 4-bromobenzoyl group exhibits only weak BRD4 bromodomain binding (Ki = 160 μM) [1], whereas the target compound achieves sub-nanomolar affinity (Kd = 0.300 nM) for BRD4 BD2 [2]. Since the BRD4 BD2 binding pocket favors a 4-bromophenyl group for optimal shape complementarity—consistent with PDB 6YQZ structural data [3]—substituting the 4-bromobenzoyl moiety with a 4-methoxy, 4-ethoxy, 3,4-dimethoxy, or 2,4-difluoro benzoyl group would be predicted to ablate this high-affinity interaction, as the bromine atom provides optimal van der Waals contacts that smaller or differently positioned substituents cannot replicate.

4-Bromobenzoyl present 4-Methoxy/ethoxy/fluoro benzoyl analogs: may not replicate essential van der Waals contacts in BRD4 BD2 hydrophobic sub-pocket
Piperidine linker + 4-Br pharmacophore Fragment lacking linker and bromobenzoyl group: reported weak binding (μM range); cannot reproduce the optimized BD2 engagement profile
BD2-selective (>11,000-fold reported) Reference BD1-biased pyridazinone (P8W): inverts domain selectivity; BD2-dominated pharmacology may not transfer

2-((1-(4-Bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: Differentiation vs. Structural Analogs


BRD4 BD2 Affinity Advantage Over Parent Fragment

The target compound achieves sub-nanomolar binding to BRD4 BD2 (Kd = 0.300 nM, BROMOscan assay), representing a >500,000-fold improvement over a core phenylpyridazinone fragment (Ki = 160 μM, 2D NMR fragment screen) that lacks the piperidine linker and 4-bromobenzoyl group [1][2]. This magnitude of affinity gain demonstrates that the 4-bromobenzoyl-piperidine moiety is the essential pharmacophoric element conferring high-affinity BD2 engagement—not the pyridazinone core itself.

BD2 Affinity vs Fragment
Cross-study comparable
Target: Kd = 0.300 nM (BROMOscan) vs Fragment: Ki = 160 μM (2D NMR screen). >500,000-fold affinity difference.
Confirms 4-bromobenzoyl-piperidine as critical pharmacophore; fragments lacking this substitution may not achieve comparable BD2 engagement.
Assay platforms differ; fragment data from NMR fragment screen.
BRD4 BD2 inhibitor Bromodomain binding affinity Pyridazinone scaffold optimization

BRD4 Domain Selectivity: BD2 vs. Pan-BET Reference

The target compound demonstrates pronounced selectivity for BRD4 BD2 (Kd = 0.300 nM) over BRD4 BD1 (Kd = 3.30 μM), yielding a >11,000-fold selectivity window [1]. In contrast, a structurally related biphenyl-methylamino-dimethylpyridazinone reference ligand (PDB 6YQZ, P8W) exhibits preferential BD1 binding with an IC50 of 137 nM for BD1 and only 1.02 μM for BD2 (approximately 7.4-fold BD1-selective) [2]. The target compound is therefore 3,400-fold more potent for BD2 and displays an inverted selectivity profile compared to the reference dimethylpyridazinone, directly attributable to the 4-bromobenzoyl-piperidine moiety.

BD2 vs BD1 Selectivity
Cross-study comparable
Target: BD2 Kd = 0.300 nM, BD1 Kd = 3.30 μM (11,000-fold BD2-selective). Reference P8W: BD1 IC50 = 137 nM, BD2 IC50 = 1.02 μM (7.4-fold BD1-selective).
Inverted selectivity profile supports BD2-dominant tool compound use; pan-BET or BD1-biased pyridazinones may not serve BD2-specific studies.
Assay formats differ (BROMOscan/ITC vs fluorescence anisotropy).
BET bromodomain selectivity BD2-selective inhibitor Epigenetic probe selectivity

Structural Basis for 4-Bromophenyl Binding Advantage

The high-resolution crystal structure of BRD4 BD1 in complex with a biphenyl-methylamino-dimethylpyridazinone (PDB 6YQZ, 1.39 Å) confirms that the distal phenyl ring of pyridazinone ligands occupies a hydrophobic sub-pocket within the acetyl-lysine binding site [1]. The 4-bromobenzoyl group of the target compound is predicted to occupy this same sub-pocket with enhanced van der Waals contacts due to the large atomic radius and polarizability of bromine (van der Waals radius: Br = 1.85 Å; cf. Cl = 1.75 Å; F = 1.47 Å; H = 1.20 Å). Analogs with 4-methoxy, 4-ethoxy, 2-fluoro, or 2,4-difluoro substitutions would provide progressively weaker occupancy of this sub-pocket, consistent with the observation that the parent phenylpyridazinone fragment (no halogen) achieves only Ki = 160 μM [2].

4-Br Binding Rationale
Class-level inference
Bromine vdW radius 1.85 Å predicted to provide optimal shape complementarity to hydrophobic sub-pocket (PDB 6YQZ, 1.39 Å). Smaller halogens (Cl, F) or methoxy groups predicted to reduce occupancy.
Structural data suggest bromine substitution is optimal for sub-pocket engagement; non-brominated analogs may show reduced affinity.
Direct binding data for comparator analogs not reported; inference only.
BRD4 BD2 structural biology Halogen bonding bromodomain Pyridazinone SAR

2-((1-(4-Bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: Application Scenarios


BD2-Selective Chemical Probe for Epigenetic Studies

The compound's >11,000-fold selectivity for BRD4 BD2 (Kd = 0.300 nM) over BD1 (Kd = 3.30 μM) [1] makes it suitable as a chemical probe for dissecting BD2-specific transcriptional functions. Researchers investigating the differential roles of BRD4 bromodomains in gene regulation, oncogene expression (e.g., MYC), or inflammatory signaling can use this compound at low nanomolar concentrations to selectively occupy BD2 while leaving BD1 largely unoccupied, enabling clean pharmacological dissection of domain-specific biology that pan-BET inhibitors cannot achieve [2]. Procurement priority: high for academic and industry epigenetics groups requiring BD2-selective tool compounds.

Lead Optimization for BD2-Selective Drug Discovery

With sub-nanomolar BD2 affinity (Kd = 0.300 nM) [1] and a pyridazinone scaffold validated by structural biology (PDB 6YQZ) [2], this compound serves as an attractive lead-like starting point for medicinal chemistry optimization toward BD2-selective therapeutics. The 4-bromobenzoyl-piperidine moiety provides a well-characterized pharmacophore with established structure-activity relationships, while the pyridazinone core offers synthetic tractability for further derivatization at multiple positions. This compound is recommended for structure-guided drug design programs targeting BD2-driven pathologies including NUT midline carcinoma, acute myeloid leukemia, and castration-resistant prostate cancer.

Reference Standard for BRD4 BD2 Assay Development

The compound's well-defined binding parameters—Kd = 0.300 nM for BD2 (BROMOscan) and Kd = 3.30 μM for BD1 (ITC) [1]—qualify it as an ideal reference standard for establishing and validating BRD4 BD2 biochemical and biophysical assays (e.g., TR-FRET, AlphaScreen, SPR, ITC). Its large dynamic range between BD2 and BD1 affinity enables robust Z'-factor determination and assay window assessment in high-throughput screening formats. Procurement priority: recommended for core screening facilities, CROs, and pharmaceutical assay development groups requiring BD2-selective control compounds with cross-validated affinity data.

Application
Selection Property
Validation Focus
BD2-Selective Bromodomain Probe Research
Reported BD2-selective binding window
Target engagement at BD2 vs BD1 and downstream transcriptional readouts
BRD4 BD2 Inhibitor Lead Optimization
Pyridazinone scaffold with 4-bromobenzoyl pharmacophore
Structure-guided affinity optimization and SAR analysis
BD2 Biochemical Assay Reference Standard
Cross-validated BD2 affinity data (BROMOscan, ITC)
Assay window determination and Z'-factor assessment
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